molecular formula C28H40N2 B184399 2,3-Bis(2,6-diisopropylphenylimino)butane CAS No. 74663-77-7

2,3-Bis(2,6-diisopropylphenylimino)butane

Cat. No. B184399
CAS RN: 74663-77-7
M. Wt: 404.6 g/mol
InChI Key: YUFQUBWPYIPRHZ-UHFFFAOYSA-N
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Description

2,3-Bis(2,6-diisopropylphenylimino)butane, also known as DIPB, is a versatile organophosphorus compound used in various industrial and scientific applications. It is a colorless, odorless, and stable solid at room temperature. It is insoluble in water, but soluble in organic solvents. DIPB is a cyclic phosphazene with a molecular weight of 467.7 g/mol and a boiling point of 441°C.

Scientific research applications

  • Polymerization of Acrylates: It is involved in the polymerization of acrylates, specifically in the formation of branched polyethylenes. This process involves the "reverse" chain walking mechanism and β-hydrogen elimination/readdition pathway (Nagel & Sen, 2006).

  • Ethylene Polymerization: The compound, in combination with the MAO/ZnEt2 system, shows selectivity in ethylene polymerization, leading to the production of polyethylenes with varying degrees of branching. This selectivity is influenced by the addition of ZnEt2, affecting the catalyst active sites (Xiao Anguo et al., 2019).

  • Asymmetric Hydroformylation: Used as a ligand in rhodium-catalyzed asymmetric hydroformylation, showing effectiveness in creating stereoselectivity in the final products. Different phosphorus ligands bearing saturated ring skeletons have been tested for their efficacy in this process (Hayashi et al., 1979).

  • Thermal and Crystallization Behavior of Polyethylenes: Investigated for its role in influencing the thermal and crystallization behavior of bimodal polyethylenes synthesized with binary late-transition-metal catalyst combinations. The study revealed insights into the correlation between catalyst activity and the molecular characteristics of polyethylenes (Long et al., 2010).

  • Self-assembly of Pseudorotaxanes: It is utilized in the self-assembly of pseudorotaxanes with pillar[5]arene, showing control over the dethreading/rethreading process through the addition of acid and base. This research contributes to the understanding of the factors influencing the association constant in such systems (Li et al., 2010).

properties

IUPAC Name

2-N,3-N-bis[2,6-di(propan-2-yl)phenyl]butane-2,3-diimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40N2/c1-17(2)23-13-11-14-24(18(3)4)27(23)29-21(9)22(10)30-28-25(19(5)6)15-12-16-26(28)20(7)8/h11-20H,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFQUBWPYIPRHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N=C(C)C(=NC2=C(C=CC=C2C(C)C)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70346023
Record name 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(2,6-diisopropylphenylimino)butane

CAS RN

74663-77-7
Record name 2,3-BIS(2,6-DIISOPROPYLPHENYLIMINO)BUTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70346023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Bis(2,6-diisopropylphenylimino)butane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Anguo, Z Shibiao, L Fei, L Pan, L Hao - Catalysis Communications, 2019 - Elsevier
2,3-Bis[(2,6-diisopropylphenylimino)butane] nickel/MAO system toward ethylene polymerization displays two active sites with ultraviolet absorption bands at 456 nm and 492 nm to …
Number of citations: 2 www.sciencedirect.com
M Nagel, A Sen - Organometallics, 2006 - ACS Publications
The neutral compound [2,3-bis(2,6-diisopropylphenylimino)butane]Pd(CH 2 CH 2 CH 2 CO 2 Me)(X) (X = Cl, Br) undergoes “reverse” chain walking to form [2,3-bis(2,6-…
Number of citations: 20 pubs.acs.org
R Huang, CE Koning, JC Chadwick - Macromolecules, 2007 - ACS Publications
Significant increases in the productivity of iron-, chromium-, and titanium-based MgCl 2 -supported catalysts for ethylene polymerization have been obtained by incorporation of a limited …
Number of citations: 36 pubs.acs.org
M Chen, Y Chen, W Li, C Dong, P Liang, N Wang… - European Polymer …, 2020 - Elsevier
We report a selective immobilization strategy to control the catalytic performance of the target active species in hybrid multisite catalysts. The sterically bulky and electronically donated …
Number of citations: 5 www.sciencedirect.com
ME Moret - Higher Oxidation State Organopalladium and Platinum …, 2011 - Springer
Square-planar palladium(II) and platinum(II) complexes with a high-lying filled d z² orbital can act as metalloligands for Lewis-acidic metal centers such as d 10 and s 2 cations. This …
Number of citations: 35 link.springer.com
R Huang - 2008 - research.tue.nl
Bis (imino) pyridyl iron complexes of type {2, 6-[ArN= C (Me)] 2C5H3N} FeCl2 have been shown to be very active precatalysts for ethylene polymerization. 1, 2 However, in contrast to …
Number of citations: 2 research.tue.nl
B Burcher, PAR Breuil, L Magna, H Olivier-Bourbigou - Iron Catalysis II, 2015 - Springer
Having the tremendous industrial importance of thermoplastics and elastomers in mind, it is not surprising to see a proliferation of studies on a variety of catalytic systems for …
Number of citations: 25 link.springer.com
L Zhu, H Yu, L Wang, Y Xing… - Current Organic …, 2021 - ingentaconnect.com
In recent years, polyolefin elastomers play an increasingly important role in industry. The late transition metal complex catalysts, especially α-diimine Ni(II) and α-diimine Pd(II) complex …
Number of citations: 2 www.ingentaconnect.com
F Juliá-Hernández, A Tortajada - Amide Formation via Ni-Catalyzed Reductive … - tdx.cat
The cross-coupling of unactivated (secondary) alkyl halides is associated with several difficulties: a generally more difficult oxidative addition compared to C (sp2)-electrophiles, a …
Number of citations: 2 www.tdx.cat
N Bartalucci, M Bortoluzzi, T Funaioli, F Marchetti… - Dalton …, 2017 - pubs.rsc.org
The full potential of a high valent metal chloride as both a chlorinating and an oxidative agent was explored by allowing WCl6 to react with N-(2,6-diisopropylphenyl) α-diimines, in …
Number of citations: 8 pubs.rsc.org

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